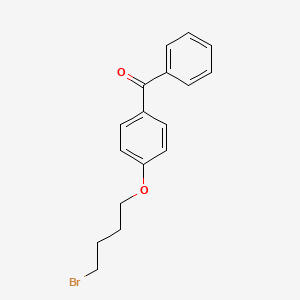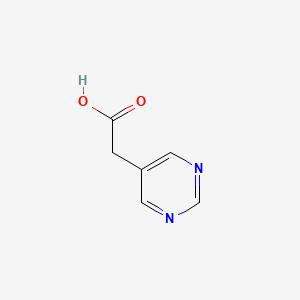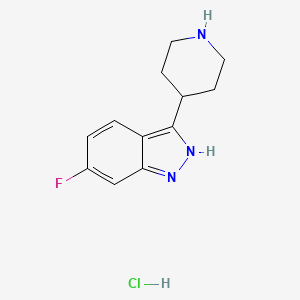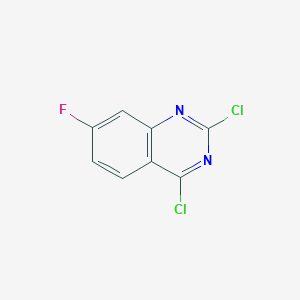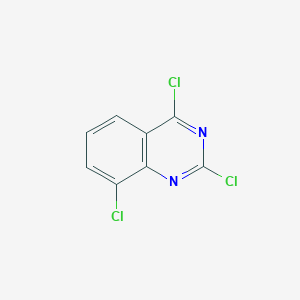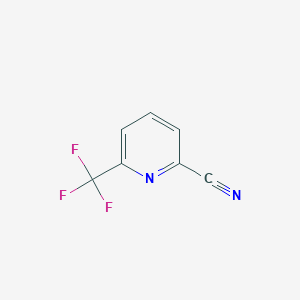
6-(Trifluoromethyl)isoquinoline
Overview
Description
6-(Trifluoromethyl)isoquinoline (6-TFMIQ) is an organic compound belonging to the isoquinoline family of compounds. It is a bicyclic aromatic hydrocarbon that contains a trifluoromethyl group and has a molecular formula of C9H6F3N. 6-TFMIQ is a versatile compound, with a wide range of applications in both organic synthesis and scientific research.
Scientific Research Applications
Pharmaceuticals
6-(Trifluoromethyl)isoquinoline: plays a significant role in the pharmaceutical industry due to its bioactive properties. The introduction of the trifluoromethyl group into the isoquinoline framework can lead to compounds with unique biological activities . This compound can be used in the synthesis of various pharmaceuticals, where it may contribute to the development of new medications with improved efficacy and safety profiles.
Materials Science
In materials science, 6-(Trifluoromethyl)isoquinoline derivatives are valued for their light-emitting properties. They are used in the creation of organic light-emitting diodes (OLEDs), which are crucial for the development of display and lighting technologies . The compound’s ability to influence the electronic properties of materials makes it an important component in the design of advanced functional materials.
Agricultural Science
The compound’s derivatives have found applications in agricultural science. They can be involved in the synthesis of agrochemicals that help in crop protection and yield improvement. The trifluoromethyl group’s steric and electrostatic effects can lead to compounds with enhanced activity and selectivity .
Biochemistry
In biochemistry, 6-(Trifluoromethyl)isoquinoline is used in the study of enzyme interactions and mechanisms. Its derivatives can act as inhibitors or activators of certain biochemical pathways, providing insights into the molecular basis of diseases and leading to the discovery of new therapeutic targets .
Organic Synthesis
This compound is also a valuable building block in organic synthesis. It can be used to introduce the trifluoromethyl group into more complex molecules, which is a desirable modification in the synthesis of many organic compounds due to the unique properties conferred by this group .
Supramolecular Chemistry
6-(Trifluoromethyl)isoquinoline: contributes to the field of supramolecular chemistry, where it can be part of the design of new molecular assemblies. These assemblies have potential applications in the development of sensors, catalysts, and drug delivery systems .
Light-Emitting Devices
The electronic properties of 6-(Trifluoromethyl)isoquinoline make it suitable for use in light-emitting devices. Its derivatives can be employed in the development of deep-red to near-infrared-emitting components for OLEDs, which are important for applications such as night-vision devices and information-secured displays .
Mechanism of Action
Target of Action
Isoquinolines are known to interact with a variety of biological targets due to their structural similarity to alkaloids .
Mode of Action
Isoquinolines typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight (19716 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Fluorinated isoquinolines are known to exhibit unique biological activities and light-emitting properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)isoquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by environmental conditions .
properties
IUPAC Name |
6-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXLPXFDDMEXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608053 | |
| Record name | 6-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)isoquinoline | |
CAS RN |
1194375-62-6 | |
| Record name | 6-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is described as follows []:* Chemical Formula: C14H12F5NO2* Crystal System: Monoclinic* Space group: P21/c (no. 14)* Unit cell dimensions: a = 11.8292(10) Å, b = 11.0987(8) Å, c = 11.6480(10) Å* Angle beta: β = 115.282(11)°* Unit cell volume: V = 1382.8(2) Å3* Number of molecules in unit cell: Z = 4
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




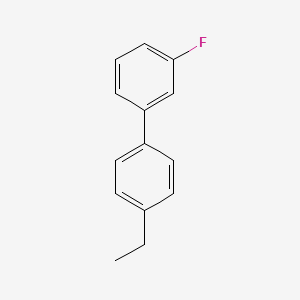


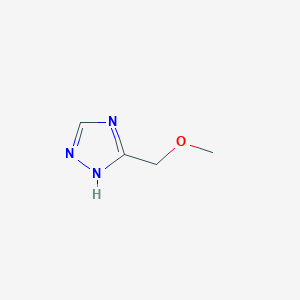
![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)

